molecular formula C11H16N2O2 B1303062 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea CAS No. 883107-36-6

3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea

Cat. No. B1303062
CAS RN: 883107-36-6
M. Wt: 208.26 g/mol
InChI Key: OUMHUJCEHLEYHD-UHFFFAOYSA-N
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Description

The compound 3-Ethyl-1-[2-(4-hydroxyphenyl)ethyl]urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (N-H). Urea derivatives are known for their wide range of applications, including medicinal chemistry and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their synthesis, structure, and biological activities.

Synthesis Analysis

The synthesis of urea derivatives often involves the reaction of an amine with an isocyanate. For instance, paper describes the synthesis of phenyl-3-(2,6-difluorobenzoyl)ureas by reacting substituted aminooxymethyl aniline with difluorobenzoyl isocyanates. Similarly, paper discusses the synthesis of ureas through the Lossen rearrangement, starting from carboxylic acids and converting them to isocyanates, which then react with amines. Although the exact synthesis of this compound is not detailed, these methods provide a general framework for synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of urea derivatives can be elucidated using various spectroscopic techniques. Paper exemplifies this by characterizing a related compound using NMR, ESI-MS, and X-ray diffraction. These techniques allow for the determination of the molecular geometry, electronic structure, and confirmation of the synthesized compound's identity.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the carbonyl and amine groups can lead to further transformations, which can be utilized to modify the compound's properties or to create new derivatives. The papers provided do not detail specific reactions for this compound, but the general reactivity of similar urea compounds can be inferred.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, paper mentions that the synthesized compounds were soluble in most organic solvents and exhibited insecticidal activity. Paper discusses the characterization of a triazole-thione derivative, which includes theoretical calculations of its properties. These insights can be applied to predict the properties of this compound.

Relevant Case Studies

While the provided papers do not include case studies on this compound, they do offer information on the biological activities of similar compounds. For instance, paper describes the antitumor activity of a urea derivative, and paper discusses the synthesis of naphthyridin-ureas with ACAT inhibitory activity. These studies highlight the potential medicinal applications of urea derivatives.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Lossen Rearrangement for Urea Synthesis : The study by Thalluri et al. (2014) demonstrated the use of Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) in Lossen rearrangement for synthesizing ureas. The method achieved good yields without racemization under milder conditions and is environmentally friendly.

  • Synthesis of Pyrimidine Derivatives : Goryaeva et al. (2009) explored the synthesis of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea, leading to various pyrimidine derivatives. This approach opens up possibilities for creating novel compounds with potential applications in medicinal chemistry.

  • Catalytic Synthesis of Dihydropyrimidinones : Research by Ni Shu-jing (2004) and Lei Ting-ting (2007) focused on the synthesis of dihydropyrimidinones using different catalysts. These studies highlight the versatility of urea derivatives in organic synthesis and their potential industrial applications.

  • Microwave-Assisted Urea Catalysis : Purba et al. (2020) reported on a microwave-assisted method using urea as a catalyst for the Knoevenagel condensation of aldehydes. This technique offers a rapid and efficient way to synthesize substituted olefins.

Biological Applications and Characterization

  • Antibacterial and Antifungal Activities : The study by Koparır et al. (2013) characterized 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione and evaluated its antibacterial, antifungal, and antioxidant activities, demonstrating the biological potential of urea derivatives.

  • Anti-Angiogenic Potential of Pyrazolyl-Urea : Morretta et al. (2021) investigated the anti-angiogenic compound ethyl 1-(2-hydroxypentyl)-5-(3-(3-(trifluoromethyl) phenyl) ureido)-1H-pyrazole-4-carboxylate (GeGe-3), revealing its interaction with calreticulin and suggesting its mechanism as an anti-angiogenic factor.

  • Synthesis and Characterization for Drug Development : Research by Hu et al. (2018) on the synthesis and structure characterization of a urea compound showed its potential for antitumor activities, underscoring the significance of urea derivatives in drug development.

  • Inhibition of Cholinesterase Enzymes : Sujayev et al. (2016) synthesized a cyclic urea derivative and tested its inhibition of carbonic anhydrase and cholinesterase enzymes, highlighting its relevance in therapeutic applications.

properties

IUPAC Name

1-ethyl-3-[2-(4-hydroxyphenyl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-2-12-11(15)13-8-7-9-3-5-10(14)6-4-9/h3-6,14H,2,7-8H2,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMHUJCEHLEYHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376195
Record name N-Ethylaminocarbonyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

883107-36-6
Record name N-Ethyl-N′-[2-(4-hydroxyphenyl)ethyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883107-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylaminocarbonyltyramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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